molecular formula C6H8N2O2 B1587201 2-Ethoxypyrimidin-4-ol CAS No. 25957-58-8

2-Ethoxypyrimidin-4-ol

Cat. No.: B1587201
CAS No.: 25957-58-8
M. Wt: 140.14 g/mol
InChI Key: CAMDHKGJRSRSJR-UHFFFAOYSA-N
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Description

2-Ethoxypyrimidin-4-ol is a versatile pyrimidine-based compound serving as a key synthetic intermediate in medicinal and agrochemical research. Pyrimidine scaffolds are electron-rich aromatic heterocycles fundamental to DNA and RNA, making them critical building blocks for developing novel bioactive molecules . This compound is particularly valuable for constructing more complex structures in drug discovery programs. Research Applications & Value Pyrimidine derivatives, such as this compound, exhibit a broad spectrum of biological activities. They are extensively used in the synthesis of molecules with potential antibacterial, antifungal, antiviral, and anticancer properties . The structure is amenable to functionalization at multiple positions, allowing for significant structural diversification to optimize potency and pharmacokinetic properties . In agrochemical research, pyrimidine cores are foundational in developing new herbicides and pesticides to enhance crop protection . Mechanism of Action The specific mechanism of action for this compound is dependent on the final compound into which it is incorporated. As an intermediate, its value lies in its ability to interact with biological targets through hydrogen bonding and as a bioisostere for phenyl and other aromatic systems, often improving the solubility and metabolic stability of the resulting drug candidate . Pyrimidine-containing drugs often function by inhibiting specific enzymes, such as cyclin-dependent kinases (CDKs) in cancer therapy or key enzymes in the fatty acid biosynthesis pathway of pathogens . Handling and Disposal This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment. Refer to the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6-7-4-3-5(9)8-6/h3-4H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMDHKGJRSRSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395629
Record name 2-Ethoxypyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25957-58-8
Record name 2-Ethoxypyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Ethoxypyrimidin 4 Ol

Advanced Strategies for De Novo Synthesis

De novo synthesis, the construction of complex molecules from simple, readily available starting materials, is fundamental to producing the 2-ethoxypyrimidin-4-ol scaffold. genscript.comnih.gov This approach is crucial as it allows for the systematic assembly of the pyrimidine (B1678525) ring, incorporating the desired ethoxy and hydroxyl functionalities. The orotate (B1227488) pathway, a biological process for pyrimidine synthesis, serves as a conceptual model for laboratory syntheses which often involve the condensation of components that provide the necessary atoms for the ring structure. nih.govreactome.org

Key laboratory methods for synthesizing the this compound core include the condensation of O-ethylisourea with a malonate derivative or the direct alkylation of a pre-formed pyrimidin-4-ol. google.com A notable industrial method involves reacting O-ethylisourea hydrochloride with dimethyl malonate in the presence of sodium methoxide (B1231860), which efficiently produces the sodium salt of 2-ethoxy-4,6-dihydroxypyrimidine. google.com This can then be converted to related structures. Another common laboratory-scale approach is the nucleophilic substitution of a 2-chloropyrimidin-4-ol intermediate with an ethoxide source.

Synthetic MethodStarting MaterialsKey Reagents/ConditionsTypical YieldNotes
Alkylation of 2-hydroxypyrimidine2-Hydroxypyrimidin-4-olEthyl halide, Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF)70-85% A straightforward method for introducing the ethoxy group onto a pre-existing pyrimidine ring.
Nucleophilic Substitution2-Chloropyrimidin-4-olEthanol (B145695), Base (e.g., Triethylamine)75-80% Relies on the displacement of a halogen at the C2 position by an ethoxide nucleophile.
O-Ethylisourea CondensationO-Ethylisourea salt, Dimethyl malonateSodium methoxide, Methanol, Temp < 30°CHigh Yield google.comAn efficient industrial process leading to a dihydroxy-pyrimidine derivative, which is a close precursor. google.com

Both convergent and divergent strategies can be employed to enhance the efficiency and diversity of syntheses involving this compound. wikipedia.orgsathyabama.ac.in

Divergent Synthesis : Divergent synthesis begins with a central core molecule which is then elaborated in subsequent steps to create a library of related compounds. wikipedia.orgbeilstein-journals.org Starting from this compound, a divergent strategy could involve functionalizing the core at its reactive sites. For example, the hydroxyl group could be converted to a triflate, enabling various cross-coupling reactions, while the C5 or C6 positions could be halogenated and subsequently substituted to generate a wide array of derivatives from a single, common intermediate. wikipedia.org This approach is highly valuable in medicinal chemistry for structure-activity relationship studies.

Catalysis is instrumental in developing efficient and selective syntheses of pyrimidine derivatives. Metal catalysts, in particular, have enabled transformations that would otherwise be difficult.

Metal Catalysis : Palladium and copper catalysts are widely used for C-C and C-N bond formation in heterocyclic chemistry. frontiersin.orgbeilstein-journals.org For instance, a palladium-catalyzed Suzuki or Stille coupling could be used to attach aryl or alkyl groups to a halogenated 2-ethoxypyrimidine (B1642859) precursor. Similarly, copper-catalyzed reactions are effective for amination or etherification reactions on the pyrimidine core. beilstein-journals.org N-heterocyclic carbene (NHC)–Cu(I) complexes have shown high efficiency in various transformations, including cycloadditions and hydrosilylations, which could be adapted for pyrimidine synthesis. beilstein-journals.org

Acid/Base Catalysis : Simple acid or base catalysis is fundamental in the initial condensation steps to form the pyrimidine ring. The Biginelli reaction, for example, is often catalyzed by a Lewis or Brønsted acid to facilitate the cyclocondensation of the components. nih.gov In the synthesis from O-ethylisourea, a strong base like sodium methoxide is essential for deprotonating the malonate. google.com

Catalyst TypeExample Catalyst SystemPotential Application in SynthesisReference
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Cross-coupling reactions (e.g., Suzuki, Heck) to functionalize a halogenated pyrimidine core. wikipedia.orgevitachem.com
Copper CatalystCuI, NHC-Cu(I) complexesUllmann condensation for C-N or C-O bond formation; azide-alkyne cycloadditions. beilstein-journals.org
Lewis AcidZnCl₂, TiCl₄, SnCl₂·2H₂OCatalyzing multicomponent reactions like the Biginelli reaction to form the pyrimidine ring. nih.gov
Base CatalystSodium Methoxide, TriethylaminePromoting condensation reactions and nucleophilic substitutions. google.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer high efficiency and atom economy. fu-berlin.denih.govresearchgate.net The Biginelli reaction is a classic MCR that produces dihydropyrimidinones, which are structurally related to this compound. nih.gov

A hypothetical MCR for the this compound scaffold could involve the one-pot condensation of three key components:

An amidine source with the desired 2-ethoxy group, such as O-ethylisourea.

A β-dicarbonyl compound, like ethyl acetoacetate (B1235776), to provide the C4, C5, and C6 atoms of the ring.

An aldehyde, which would be incorporated at the C4 position in the initial product of a classic Biginelli reaction.

While the direct synthesis of this compound via a standard Biginelli reaction is not typical, modifications of this MCR strategy represent a powerful tool for rapidly assembling diverse pyrimidine libraries. researchgate.netchemrxiv.org

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its chemical utility can be expanded through functionalization and derivatization. nih.gov These strategies involve selectively modifying the existing functional groups or adding new ones to the pyrimidine ring.

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic substitution, especially when a good leaving group is present at the C2, C4, or C6 positions. bhu.ac.in

Substitution at C4 : The hydroxyl group at the C4 position is a key site for functionalization. It exists in tautomeric equilibrium with the corresponding pyrimidinone form. This hydroxyl group can be converted into a better leaving group, most commonly a chloride, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). bhu.ac.inmdpi.com The resulting 4-chloro-2-ethoxypyrimidine (B1590751) is a versatile intermediate that readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse derivatives. mdpi.com

Substitution at C5 and C6 : Electrophilic substitution on the pyrimidine ring is generally difficult but can be achieved on activated systems like pyrimidones. bhu.ac.in Halogenation (e.g., bromination or chlorination) can sometimes be directed to the C5 position. The C6 position, if unsubstituted, can also be a site for functionalization, often following an initial chlorination of the C4 and C6 positions from a dihydroxy precursor. mdpi.com

PositionReaction TypeReagentsProduct TypeReference
C4ChlorinationPOCl₃4-Chloro-2-ethoxypyrimidine bhu.ac.inmdpi.com
C4 (from Chloro)Nucleophilic SubstitutionAmines, Thiols, Alkoxides4-Amino, 4-Thio, or 4-Alkoxy derivatives mdpi.com
C5Electrophilic HalogenationNBS, NCS5-Halo-2-ethoxypyrimidin-4-ol bhu.ac.in

The ethoxy group at the C2 position is generally stable. However, it can be modified under specific reaction conditions.

Nucleophilic Displacement : While more difficult than displacing a halogen, the ethoxy group can be substituted by other nucleophiles. Stronger nucleophiles, such as amines or thiols, can displace the ethoxy group, particularly at elevated temperatures, to yield 2-amino- or 2-thiopyrimidine derivatives. This reaction allows for late-stage modification of the C2 substituent.

Ether Cleavage : The ether linkage can be cleaved under harsh acidic conditions (e.g., using HBr or HI) or with strong Lewis acids like BBr₃. This transformation would convert the 2-ethoxy group back to a 2-hydroxyl group, yielding the corresponding 2,4-dihydroxypyrimidine. This can be a useful deprotection strategy if the ethoxy group was used to mask a hydroxyl functionality during an earlier synthetic step.

Derivatization of the Hydroxyl Group

The hydroxyl group at the 4-position of the this compound ring is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives. This functional group can undergo several transformations, primarily etherification and esterification, to alter the molecule's physicochemical properties.

Etherification (O-Alkylation): The hydroxyl group can be converted into an ether through O-alkylation. This reaction is typically achieved by treating this compound with an alkylating agent, such as an alkyl halide, in the presence of a base. The base, commonly a mild inorganic base like potassium carbonate (K₂CO₃), deprotonates the hydroxyl group, forming a more nucleophilic alkoxide that then reacts with the alkyl halide. nih.govrsc.org The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) often favored. rsc.org The reaction can also be performed using copper salts to achieve high selectivity for O-alkylation, particularly when competing N-alkylation is a possibility. google.comgoogle.com

Esterification: The formation of an ester from the hydroxyl group is another common derivatization. This can be accomplished through reaction with acyl chlorides or carboxylic acids. chemshuttle.comchemshuttle.com When using a carboxylic acid, an acid catalyst is typically required to facilitate the reaction. chemshuttle.com This transformation introduces a carbonyl moiety, significantly altering the electronic and steric profile of the original molecule.

These derivatization strategies are fundamental in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships.

Table 1: Common Derivatization Reactions of the Hydroxyl Group

Reaction TypeReagent ClassResulting Functional GroupTypical Conditions
Etherification Alkyl Halides (e.g., R-Br, R-I)Ether (-OR)Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF) nih.govrsc.org
Esterification Acyl Chlorides (e.g., R-COCl)Ester (-OC(O)R)Base may be required
Esterification Carboxylic Acids (e.g., R-COOH)Ester (-OC(O)R)Acid catalyst (e.g., H₂SO₄) chemshuttle.com

Mechanistic Investigations of Synthesis and Reactivity

Reaction Pathway Elucidation

The synthesis of this compound can be achieved through several pathways, with the mechanism often revolving around nucleophilic substitution or condensation reactions.

A prevalent laboratory-scale synthesis involves the nucleophilic aromatic substitution (SNAr) of a pre-functionalized pyrimidine ring. This pathway typically starts with a more accessible pyrimidine, such as 2-chloropyrimidin-4-ol. The chlorine atom at the 2-position serves as a good leaving group. The reaction proceeds by treating the 2-chloropyrimidin-4-ol with sodium ethoxide (NaOEt) or a combination of ethanol and a base like triethylamine. researchgate.netrsc.org The ethoxide ion acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the pyrimidine ring. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atoms in the ring. thieme-connect.com The intermediate then collapses, expelling the chloride ion to yield the final this compound product. The reaction is often conducted under reflux in ethanol.

An alternative industrial-scale synthesis begins with simpler, acyclic precursors. One such method involves reacting urea (B33335) with diethyl sulfate (B86663) to form an O-ethylisourea intermediate. google.com This intermediate then undergoes a condensation reaction with a three-carbon component like diethyl malonate to construct the pyrimidine ring, initially forming 2-ethoxy-4,6-dihydroxypyrimidine. google.com Subsequent chemical modifications, such as chlorination followed by hydrolysis or substitution, are then required to arrive at the target molecule, this compound.

Stereochemical Control and Selectivity in Transformations

Chemoselectivity is a significant challenge in the synthesis and derivatization of molecules like this compound, which possess multiple reactive sites. The pyrimidine ring contains nitrogen atoms that can also act as nucleophiles, leading to competition between O-alkylation (at the hydroxyl group) and N-alkylation (at a ring nitrogen). nih.govrsc.orgacs.org

Research into related pyrimidine systems has shown that the outcome of alkylation reactions can be directed by carefully choosing the reaction conditions. The choice of base, solvent, and counter-ion can influence the N- to O-alkylation ratio. For instance, using caesium carbonate (Cs₂CO₃) as the base in DMF has been shown to afford high regioselectivity for O-alkylation in pyrimidinone systems. rsc.org In contrast, other bases like potassium carbonate may lead to mixtures of N- and O-alkylated products. rsc.org The use of silver salts can also slightly improve the yield of the O-alkylated product compared to alkali metal salts. rsc.org

Another powerful strategy for achieving selectivity is the use of protecting groups. wikipedia.orglibretexts.org A protecting group can be temporarily attached to one functional group to prevent it from reacting while a transformation is carried out elsewhere in the molecule. For the hydroxyl group, common protecting groups include silyl (B83357) ethers like tert-Butyldimethylsilyl (TBDMS) or acetals like tetrahydropyranyl (THP). wikipedia.orglibretexts.org These groups can be introduced to block the hydroxyl function, allowing for selective modification at other positions. After the desired reaction, the protecting group is removed under specific conditions (e.g., using a fluoride (B91410) source for silyl ethers or mild acid for acetals) to regenerate the hydroxyl group. wikipedia.orgharvard.edu This approach is fundamental for complex, multi-step syntheses involving pyrimidines. umich.edu

Table 2: Factors Influencing Selectivity in Pyrimidine Alkylation

FactorCondition Favoring O-AlkylationCondition Favoring N-AlkylationRationale
Base Caesium Carbonate (Cs₂CO₃) rsc.orgPotassium Carbonate (K₂CO₃) rsc.orgThe larger, softer caesium cation may coordinate differently with the ambident pyrimidine anion, favoring reaction at the oxygen atom.
Strategy Use of a protecting group on ring nitrogenUse of a protecting group on the 4-hydroxyl group (e.g., TBDMS, THP) wikipedia.orglibretexts.orgDirects the reaction to the unprotected nucleophilic site.
Catalyst Copper(I) salts google.comgoogle.comUncatalyzed or other base catalysisCopper salts can form a copper derivative at the oxygen, promoting selective reaction with an alkylating agent.

Green Chemistry Principles in this compound Synthesis

Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inbenthamdirect.com In the context of pyrimidine synthesis, this involves developing methods that are more environmentally benign than traditional approaches.

Key sustainable strategies applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with safer alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. jmaterenvironsci.comresearchgate.net Aqueous media, in particular, are attractive for their low cost, non-toxicity, and non-flammability. rsc.org

Catalysis: Employing catalysts instead of stoichiometric reagents minimizes waste. For pyrimidine synthesis, various green catalysts have been explored, including iron(III) chloride, iodine, and reusable promoters like β-cyclodextrin. rsc.orgrsc.orgtandfonline.com Catalytic processes often allow for milder reaction conditions and shorter reaction times.

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation or ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating. tandfonline.comnih.gov

Atom Economy and Reaction Efficiency

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. benthamdirect.comacs.org Syntheses with high atom economy are preferred as they generate minimal byproducts.

The efficiency of different synthetic routes to this compound can be compared:

Condensation Reactions: The synthesis of the pyrimidine ring via condensation of, for example, an O-ethylisourea intermediate and a dicarbonyl compound generally exhibits good atom economy, as the main byproduct is often a small, simple molecule like water or ethanol.

Substitution Reactions: A route involving the substitution of a 2-chloro derivative with sodium ethoxide has lower atom economy because it generates sodium chloride as a stoichiometric byproduct.

Reaction efficiency is also measured by the chemical yield. Modern sustainable protocols for pyrimidine synthesis often report high yields. For example, an iron-catalyzed multicomponent synthesis of various pyrimidines reports isolated yields of up to 92%. rsc.org A highly regioselective O-alkylation of pyrimidin-2(1H)-ones using a convergent strategy achieved yields between 70-98%. nih.govacs.orgacs.org Similarly, a sustainable iridium-catalyzed MCR for pyrimidine synthesis reported yields up to 93%. nih.gov These high-yield processes, especially when combined with high atom economy, represent significant advances in efficient and sustainable chemical manufacturing. tandfonline.comresearchgate.net

Table 3: Comparison of Synthetic Route Efficiency

Synthetic StrategyTypeKey FeaturesReported Yields (for related systems)Atom Economy
Convergent O-Alkylation DerivatizationHigh regioselectivity, short reaction time (30 min) nih.govacs.org70-98% nih.govacs.orgacs.orgModerate
Iridium-Catalyzed MCR Ring SynthesisUses alcohols as building blocks, liberates H₂ and H₂O nih.govup to 93% nih.govHigh
Iron-Catalyzed MCR Ring SynthesisUses biomass-based lactates, earth-abundant metal rsc.orgup to 92% rsc.orgHigh
Microwave-Assisted MCR Ring SynthesisUses water as solvent, iodine catalyst, very short time (5 min) tandfonline.comHigh tandfonline.comHigh

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Ethoxypyrimidin 4 Ol

Comprehensive Spectroscopic Analysis Techniques

A multi-faceted approach employing various spectroscopic methods is essential for the unambiguous characterization of 2-Ethoxypyrimidin-4-ol. These techniques, from Nuclear Magnetic Resonance to X-ray Diffraction, collectively provide a complete picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group and the pyrimidine (B1678525) ring protons. The ethoxy group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The protons on the pyrimidine ring will appear as doublets in the aromatic region. The proton on the hydroxyl group (-OH) or the N-H proton in the tautomeric keto form often appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals are expected for the two carbons of the ethoxy group, as well as for the carbon atoms of the pyrimidine ring. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atoms and the nature of the substituents. For instance, the carbon atom bonded to the oxygen of the ethoxy group (C2) and the carbon bearing the hydroxyl group (C4) would have characteristic downfield shifts. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound Predicted data is based on general principles and data from analogous structures.

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-O-CH₂-CH₃~1.3 (triplet)~14
-O-CH₂-CH₃~4.3 (quartet)~62
Pyrimidine C5-H~6.0 (doublet)~105
Pyrimidine C6-H~7.8 (doublet)~155
Pyrimidine C2-~163
Pyrimidine C4-~165
Pyrimidine N-H / O-HBroad, variable-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational frequencies. ttu.eeresearchgate.net These methods are particularly useful for confirming the presence of the hydroxyl/amine and carbonyl groups, which are key features of the compound's tautomeric forms. nih.gov

Key Vibrational Modes:

O-H/N-H Stretching: A broad absorption band in the high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹) would indicate O-H stretching of the hydroxyl group in the enol tautomer or N-H stretching in the keto tautomer.

C=O Stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ is a definitive marker for the carbonyl (C=O) group present in the pyrimidinone (keto) tautomer. asianpubs.org

C=N and C=C Stretching: Vibrations associated with the pyrimidine ring, specifically the C=N and C=C double bonds, are expected in the 1400-1650 cm⁻¹ region. ias.ac.in

C-O Stretching: The stretching vibrations for the C-O bonds of the ethoxy group and the hydroxyl/carbonyl group will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. scispace.com

Raman spectroscopy provides complementary information. While strong IR bands are associated with vibrations that cause a change in dipole moment, strong Raman bands result from vibrations that cause a change in polarizability. Therefore, the symmetric vibrations of the pyrimidine ring are often more prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Functional Group/VibrationExpected IR/Raman Frequency (cm⁻¹)Tautomeric Form
O-H Stretch3200 - 3600 (broad)Enol (-ol)
N-H Stretch3100 - 3500 (medium)Keto (-one)
C-H Stretch (Aromatic)3000 - 3100 (medium)Both
C-H Stretch (Aliphatic)2850 - 3000 (medium)Both
C=O Stretch1650 - 1700 (strong)Keto (-one)
C=N, C=C Stretch (Ring)1400 - 1650 (strong-medium)Both
C-O Stretch (Ether)1200 - 1270 (strong)Both

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 140.14 g/mol . The presence of this peak confirms the compound's elemental composition.

Fragmentation Pattern: The molecular ion can undergo fragmentation, providing a unique fingerprint. Common fragmentation pathways for pyrimidinone structures include the loss of small, stable molecules. cdnsciencepub.comingentaconnect.com For this compound, characteristic fragmentation could involve:

Loss of ethylene (B1197577): A retro-Diels-Alder-type fragmentation of the ethoxy group can lead to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment corresponding to 2-hydroxypyrimidin-4-ol.

Loss of CO: The pyrimidinone ring can lose a molecule of carbon monoxide (CO, 28 Da). cdnsciencepub.com

Loss of HCN: Cleavage of the pyrimidine ring can result in the expulsion of hydrogen cyanide (HCN, 27 Da). cdnsciencepub.com

Expected Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentity of Fragment
140[M]⁺, Molecular Ion
112[M - CO]⁺ or [M - C₂H₄]⁺
97[M - CH₃CO]⁺ (from ethoxy cleavage)
68Further fragmentation of the ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyrimidine ring is a chromophore that absorbs UV light, and its absorption spectrum can be influenced by substituents and the solvent environment. osf.io

For this compound, the spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. ias.ac.in

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of electrons in the π-bonding orbitals of the aromatic ring to anti-bonding π* orbitals. These are expected to appear in the range of 200-280 nm. scispace.com

n → π transitions:* These lower-energy, lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These transitions are often observed as a shoulder on the main absorption band, typically above 270 nm. ias.ac.in

The position of the maximum absorbance (λmax) can shift depending on the solvent polarity and the pH, which affects the tautomeric equilibrium. For example, comparison with the UV spectra of N-methylated derivatives, which lock the compound in a specific tautomeric form, can help elucidate the predominant form in solution. ttu.ee

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no specific crystal structure for this compound is readily available in the surveyed literature, the technique would provide invaluable information.

If a suitable crystal were analyzed, XRD would precisely determine:

Tautomeric Form: It would unambiguously identify whether the molecule exists in the hydroxyl (-ol) or the keto (-one) form in the crystal lattice. Studies on similar compounds like 2-amino-5,6-dimethyl-4-hydroxypyrimidine have shown that different tautomers can crystallize depending on the conditions. nih.govsemanticscholar.org

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the geometry of the pyrimidine ring and its substituents.

Conformation: The orientation of the ethoxy group relative to the pyrimidine ring would be established.

Intermolecular Interactions: XRD reveals how molecules pack in the crystal, detailing intermolecular forces such as hydrogen bonding. For this compound, strong hydrogen bonds involving the hydroxyl/carbonyl and ring nitrogen atoms would be expected, likely forming dimers or extended networks. nih.govnih.gov

Tautomeric Equilibrium and Conformational Studies

A critical aspect of the chemistry of this compound is its ability to exist as different tautomers. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. researchgate.netacs.org For this molecule, a keto-enol tautomerism exists between the aromatic hydroxyl form (this compound) and the non-aromatic keto form (2-ethoxypyrimidin-4(3H)-one).

The equilibrium between these forms is influenced by several factors:

Substituents: The electron-donating ethoxy group at the 2-position influences the electron distribution in the ring, which in turn affects the relative stability of the tautomers.

Solvent: The tautomeric equilibrium is highly dependent on the solvent. researchgate.net In aqueous solutions, the keto form of 4-hydroxypyrimidines is often favored due to better solvation of the more polar amide-like structure. researchgate.netualberta.ca In non-polar solvents, the enol form may be more prevalent.

Physical State: In the gas phase, the keto form (pyrimidin-4-one) has been shown to be more stable than the enol form (4-hydroxypyrimidine). acs.org In the solid state, crystal packing forces and hydrogen bonding strongly favor one tautomer, with the keto form being common for many pyrimidinone derivatives. nih.gov

Spectroscopic techniques are vital for studying this equilibrium. For example, ¹³C NMR spectroscopy can be used to determine the tautomeric composition in solution by analyzing the chemical shifts, which differ significantly between the two forms. researchgate.net IR spectroscopy can distinguish between the O-H stretch of the enol and the C=O stretch of the keto form. nih.gov Computational studies are also frequently employed to calculate the relative energies of the tautomers and predict the most stable form under different conditions. researchgate.netualberta.ca

Experimental Determination of Tautomer Ratios in Solution and Solid State

The quantitative analysis of tautomeric mixtures relies on experimental techniques that can distinguish and measure the population of each coexisting form. The choice of method depends on the physical state of the sample and the timescale of the tautomeric interconversion.

In Solution:

The ratio of tautomers in solution is highly dependent on solvent polarity. Generally, the more polar keto (pyrimidinone) form is favored in polar solvents, while the less polar enol (hydroxypyrimidine) form may be more prevalent in nonpolar solvents. nih.gov The equilibrium constant (KT = [enol]/[keto]) can be determined using several spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for determining tautomer ratios in solution, provided the rate of interconversion is slow on the NMR timescale. nih.gov Separate, distinct signals will be observed for the protons of each tautomer. By integrating the signals corresponding to each form, their relative concentrations can be calculated. researchgate.net For example, the integration of the signal for the hydroxyl proton (-OH) of the enol form versus the N-H proton of the keto form can provide the tautomer ratio. Temperature-dependent NMR studies can also be employed to study the equilibrium dynamics.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to quantitatively determine the amounts of two forms in different solvents. unifr.ch The keto and enol tautomers possess different chromophoric systems and thus exhibit distinct absorption maxima (λmax). By measuring the absorbance of the solution and comparing it to the spectra of "fixed" model compounds (e.g., N-methylated for the keto form and O-methylated for the enol form), the concentration of each tautomer and the equilibrium constant can be accurately determined.

In the Solid State:

In the crystalline state, molecules typically adopt a single, most stable tautomeric form. This is often the more polar keto form due to its ability to form strong intermolecular hydrogen bonds, leading to a more stable crystal lattice. mdpi.com

Solid-State NMR (ssNMR) Spectroscopy: This is a primary method for the structural characterization of solid materials at the atomic level. mdpi.compreprints.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of nuclei such as 13C and 15N. emory.edu The isotropic chemical shifts observed in a solid-state 13C NMR spectrum can definitively identify the predominant tautomer. For instance, the presence of a signal in the typical range for a carbonyl carbon would confirm the keto structure. mdpi.com

X-Ray Diffraction: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including the precise positions of hydrogen atoms, thereby confirming the dominant tautomeric form. researchgate.net

Infrared (IR) Spectroscopy: In the solid state, IR spectroscopy can easily distinguish between the keto and enol forms. A strong absorption band in the carbonyl region (around 1650-1700 cm-1) is characteristic of the keto tautomer, while the enol form would be identified by a distinct O-H stretching band.

The following table summarizes the experimental methods for determining tautomer ratios.

Physical State Experimental Method Principle of Determination
Solution 1H NMR SpectroscopyIntegration of distinct signals for each tautomer to find their relative populations.
UV-Vis SpectroscopyDeconvolution of the absorption spectrum based on the known spectra of fixed tautomer models.
Solid State Solid-State NMRIdentification of characteristic chemical shifts (e.g., C=O carbon) for a single dominant tautomer.
X-Ray DiffractionDirect determination of the molecular structure, including hydrogen atom positions.
IR SpectroscopyPresence or absence of characteristic functional group bands (e.g., C=O vs. O-H stretch).

Spectroscopic Signatures of Keto-Enol and Other Tautomers

Each tautomer of this compound has a unique arrangement of atoms and bonds, which gives rise to a distinct spectroscopic fingerprint. Based on studies of analogous compounds, the expected signatures are as follows.

1H NMR Spectroscopy: The key distinguishing features would be the chemical shifts of the labile protons. The enol form (this compound) would show a signal for the hydroxyl proton (O-H), while the keto form (2-ethoxy-3H-pyrimidin-4-one) would exhibit a signal for the amide proton (N-H). The chemical shifts of the ring protons would also differ slightly between the two forms due to changes in the aromaticity and electronic structure of the ring.

13C NMR Spectroscopy: The most significant difference is expected for the C4 carbon. In the keto tautomer, this carbon is a carbonyl carbon (C=O) and would resonate far downfield. In the enol form, this carbon is part of a C-OH group and would resonate at a higher field. nih.govchimia.ch The chemical shifts of other ring carbons would also be affected.

Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators for each tautomer. The keto form is characterized by a strong C=O stretching vibration. The enol form, conversely, would lack this strong carbonyl absorption but would instead show a characteristic O-H stretching band, as well as C=N and C=C stretching vibrations within the aromatic ring.

UV-Visible Spectroscopy: The electronic transitions differ between the two tautomers. The keto form, with its cross-conjugated system, would likely have a different λmax compared to the aromatic enol form. These differences in the absorption spectra allow for their differentiation and quantification in solution.

The table below outlines the expected characteristic spectroscopic signatures for the keto and enol tautomers of this compound, based on data from analogous heterocyclic systems.

Spectroscopic Method Keto Tautomer (2-Ethoxy-3H-pyrimidin-4-one) Enol Tautomer (this compound)
1H NMR N-H proton signal (amide)O-H proton signal (hydroxyl)
13C NMR C4 signal in carbonyl region (~170-185 ppm) chimia.chC4 signal in C-O region (~150-165 ppm)
IR Spectroscopy Strong C=O stretching band (~1650-1700 cm-1)O-H stretching band (~3200-3600 cm-1), no strong C=O band
UV-Vis Spectroscopy Distinct λmax corresponding to pyrimidinone chromophoreDistinct λmax corresponding to hydroxypyrimidine chromophore

Theoretical and Computational Chemistry Studies of 2 Ethoxypyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 2-Ethoxypyrimidin-4-ol. researchgate.net These calculations help in elucidating the electronic structure, predicting spectroscopic data, and modeling chemical reactivity. researchgate.net

The electronic structure of this compound is dictated by the pyrimidine (B1678525) core and the electronic effects of its substituents: the ethoxy group at position 2 and the hydroxyl group at position 4. Both the ethoxy (-OCH2CH3) and hydroxyl (-OH) groups are electron-donating, which significantly influences the electron distribution within the pyrimidine ring. ambeed.com

DFT calculations are commonly used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ambeed.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comwuxiapptec.com

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen atoms and the nitrogen atoms of the pyrimidine ring, as well as the π-system of the ring. The LUMO is likely to be a π* anti-bonding orbital distributed over the pyrimidine ring. The presence of electron-donating groups raises the HOMO energy level, making the molecule a better electron donor compared to unsubstituted pyrimidine. ambeed.com

Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the electronic distribution. For this compound, the MEP would show negative potential (red/yellow regions) around the electronegative nitrogen and oxygen atoms, indicating these are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction.

Table 1: Representative Calculated Frontier Orbital Energies (eV) for Related Pyrimidine Derivatives

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amineB3LYP/6-311++G(d,p)-5.46-1.593.87 uni-muenchen.de
4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-olB3LYP/6-311++G(d,p)-5.57-1.943.63 uni-muenchen.de
Generic Pyrimidine Derivative 4B3LYP/6–31G(d,p)-4.9913-2.68782.3035

This table presents data for structurally related compounds to approximate the electronic properties of this compound. The exact values for this compound will differ.

Computational methods can accurately predict various spectroscopic parameters, which aids in the structural elucidation of compounds. nih.gov DFT calculations are frequently employed to compute vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies require an optimized molecular geometry, ensuring the structure is at a stationary point on the potential energy surface. uni-muenchen.de The calculated harmonic frequencies are often systematically scaled to account for anharmonicity and limitations in the theoretical model, leading to good agreement with experimental FT-IR and FT-Raman spectra. nih.gov For this compound, characteristic vibrational modes would include:

O-H stretching from the hydroxyl group.

N-H stretching (in the lactam tautomer).

C-H stretching from the ethoxy group and the pyrimidine ring.

C=O stretching (in the lactam tautomer).

C=N and C=C stretching of the pyrimidine ring.

C-O stretching from the ethoxy and hydroxyl groups.

Table 2: Representative Calculated Vibrational Frequencies (cm-1) for a Related Compound

Vibrational ModeCalculated Frequency (cm-1)AssignmentReference CompoundReference
C=O Stretching1728Carbonyl group vibration(3-Oxo-3Hbenzo[f]chromen-1-yl) methyl N,N-dimethylcarbamodithioate nih.gov
Aromatic C-H Stretching3048 - 3063Aromatic C-H bond vibration(3-Oxo-3Hbenzo[f]chromen-1-yl) methyl N,N-dimethylcarbamodithioate nih.gov
C-N Stretching1382 - 1266Carbon-Nitrogen bond vibrationGeneral Carbonyl Compounds nih.gov

This table shows representative calculated frequencies for comparison. Specific frequencies for this compound would need direct calculation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net The predicted shifts for this compound would be sensitive to the tautomeric form present (the -ol vs. the -one form) and the conformation of the ethoxy group.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic excitations from the ground state. joaquinbarroso.comyoutube.com The calculations can help assign the observed absorption bands to specific electronic transitions, such as n→π* or π→π*.

Quantum chemical calculations are instrumental in predicting the chemical reactivity of a molecule. rjeid.com Global reactivity descriptors such as chemical hardness (η), softness (S), chemical potential (µ), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies. irjweb.comuni-muenchen.de These indices provide a quantitative measure of the molecule's stability and reactivity. For instance, a molecule with low hardness and high softness is generally more reactive. uni-muenchen.de The electrophilicity index helps to quantify the molecule's ability to act as an electrophile. uni-muenchen.de

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. irjweb.com For this compound, the nitrogen and oxygen atoms are expected to be primary sites for electrophilic attack, while certain carbon atoms in the ring would be susceptible to nucleophilic attack, a reactivity pattern common in pyrimidine chemistry. readthedocs.io

Furthermore, computational modeling can elucidate reaction mechanisms by mapping the potential energy surface (PES) of a reaction. wuxiapptec.com This involves locating transition state structures and calculating activation energy barriers. For pyrimidine derivatives, this is particularly useful for studying reactions like nucleophilic aromatic substitution (SNAr), where substituents can direct the reaction to different positions on the ring. readthedocs.ionih.gov For example, the presence of an electron-donating group can alter the regioselectivity of substitution on a dihalopyrimidine ring. readthedocs.io

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. cwu.edustackexchange.com

Computational methods can explore the conformational landscape by performing systematic rotations (potential energy surface scans) around the rotatable bonds. encyclopedia.pub For the ethoxy group, one would expect to find stable conformations where the ethyl group is either roughly coplanar with the pyrimidine ring or oriented orthogonally, with the exact preference depending on steric and electronic factors. researchgate.netfgcu.edu The presence of the adjacent N-H or hydroxyl group can lead to specific intramolecular interactions that stabilize certain conformers.

This compound can engage in various intermolecular interactions, which are crucial for its physical properties and behavior in solution. The hydroxyl group and the pyrimidine nitrogen atoms are capable of acting as hydrogen bond donors and acceptors, respectively. wikipedia.org This allows the molecule to form strong hydrogen bonds with itself (leading to aggregation) or with polar solvent molecules like water. wikipedia.org

MD simulations can model these interactions explicitly. readthedocs.io For example, a simulation of this compound in water would reveal the structure of the solvation shell and the dynamics of hydrogen bonding between the solute and solvent. wikipedia.org Solvation can have a significant impact on the molecule's properties, including its conformational preferences and tautomeric equilibrium. nsf.gov

The equilibrium between the 4-ol and 4(3H)-one tautomers is known to be sensitive to the solvent environment. fgcu.edu Polar, protic solvents can stabilize the more polar lactam tautomer through hydrogen bonding. nsf.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be particularly effective for studying these effects, where the solute (this compound) is treated with a high level of quantum theory, and the surrounding solvent is treated with a more computationally efficient molecular mechanics force field. This approach allows for an accurate description of how the solvent environment influences the electronic structure and reactivity of the solute.

Research on Biological and Pharmacological Relevance of 2 Ethoxypyrimidin 4 Ol Derivatives

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyrimidine (B1678525) derivatives, SAR research has demonstrated that the type and position of substituents on the pyrimidine nucleus are paramount in determining the compound's pharmacological profile. nih.gov

Systematic modification of the pyrimidine core has been a fruitful strategy for developing compounds with tailored biological activities. Research has shown that even minor alterations can lead to significant changes in potency and selectivity.

For instance, studies on 2-arylamino-4-aryl-pyrimidines identified these compounds as potent inhibitors of PAK1 kinase. nih.gov A key finding from this research was that the incorporation of a bromide atom at the 5-position of the pyrimidine ring, combined with a 1,2-dimethylpiperazine (B29698) pendant group, resulted in a lead compound with powerful PAK1 inhibition and anti-proliferative effects in various colon cancer cell lines. nih.gov

In another example, a series of highly substituted pyrimidine derivatives were synthesized and evaluated as potential bone anabolic agents. nih.gov Initial screening of tri-substituted pyrimidines led to the identification of two compounds, 5a and 5b , which possess a free amino-group at the 2-position of the pyrimidine ring, as potent promoters of bone formation. nih.gov Further optimization of compound 5a led to the development of 18a (N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide), which was identified as the most efficacious anabolic agent in the series. nih.gov

Theoretical studies on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives have also highlighted the importance of specific substitutions. These computational analyses predicted that the presence of electron-donating groups, such as an amine on the phenyl rings, significantly enhances the antioxidant activities of these derivatives. frontiersin.org This prediction was later validated by experimental data. frontiersin.org

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Identifying these key features is a crucial step in rational drug design.

For pyrimidine derivatives targeting biotin (B1667282) carboxylase, pharmacophore models highlighted the importance of hydrogen bond donors and acceptors for interaction with the enzyme's active site. researchgate.net

In the design of dual inhibitors for Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), specific structural requirements were considered. mdpi.com Research into derivatives of 2,6-di-tert-butylphenol (B90309) linked to various heterocyclic rings has been extensive. However, the high lipophilicity of these compounds often leads to poor bioavailability. mdpi.com A key structural modification to overcome this is the addition of ionizing groups to the heterocyclic ring, which has been shown to improve bioavailability. mdpi.com

The planarity and electron-rich nature of the pyrimidine ring itself is a key motif, supporting π–π stacking and hydrophobic interactions within the active sites of proteins or nucleic acids. nih.gov The nitrogen atoms within the pyrimidine ring act as crucial hydrogen bond donors and acceptors, facilitating interactions like base-pairing and metal coordination. nih.gov Studies have also identified that for certain biological activities, a sulfhydryl group at the 2-position or a trifluoromethyl group at the 6-position of the pyrimidine ring can be beneficial. nih.gov

Mechanistic Studies of Biological Interactions

Understanding the mechanism by which a compound exerts its biological effect is essential for its development as a therapeutic agent. For pyrimidine derivatives, mechanistic studies have revealed interactions with enzymes, cell surface receptors, and nucleic acids.

Derivatives of the pyrimidine scaffold have been shown to inhibit a wide variety of enzymes implicated in human diseases. mdpi.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition : Certain pyrimidine derivatives have been investigated as anti-inflammatory agents through their inhibition of COX and LOX enzymes. nih.gov In one study, a series of pyrimidine derivatives, designated L1-L4, were tested for their ability to inhibit COX-1 and COX-2. nih.gov Compounds L1 and L2 demonstrated high selectivity for COX-2, with performance comparable to the established drug meloxicam (B1676189) and superior to piroxicam. nih.gov Further research has focused on developing dual inhibitors of both COX-2 and 5-LOX. mdpi.com Among a series of synthesized compounds, N-hydroxyurea derivatives (1 , 2 , and 3 ) and certain 3,5-di-tert-butylphenol (B75145) derivatives (5 and 6 ) proved to be effective dual inhibitors with good COX-2 selectivity over COX-1. mdpi.com

Kinase Inhibition : As previously mentioned, 2-arylamino-4-aryl-pyrimidines were identified as potent inhibitors of p21-Activated Kinase 1 (PAK1), an enzyme involved in cell proliferation. nih.gov

Thymidylate Synthase Inhibition : Molecular docking studies have suggested that specific fused pyrimidine derivatives, such as furo-pyrrolo-pyrido pyrimidines, exhibit excellent binding interactions with the enzyme thymidylate synthase, a key target in cancer therapy. researchgate.net Compound 6 from this study showed a better docking score than the established drug 5-Fluorouracil. researchgate.net

Topoisomerase Inhibition : Some pyrimidine-related compounds, such as olivacine (B1677268) derivatives, are known to act as inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication. mdpi.com

Inhibitory Activity of Pyrimidine Derivatives on COX/LOX Enzymes
CompoundTarget Enzyme(s)Observed ActivityReference
L1COX-2High selectivity, comparable to Meloxicam. nih.gov
L2COX-2High selectivity, comparable to Meloxicam. nih.gov
Compound 2 (Flurbiprofen analog)COX-2 / 5-LOXPotent dual inhibitory activity. mdpi.com
Compound 3 (Diclofenac analog)COX-2 / 5-LOXPotent dual inhibitory activity. mdpi.com
Compound 6COX-2 / 5-LOXGood dual inhibitory activity, best COX-2 inhibition in its class. mdpi.com

In addition to direct enzyme inhibition, pyrimidine derivatives can modulate cellular functions by binding to receptors and influencing signaling pathways.

Studies have identified novel pyrimidine derivatives as potent bone anabolic agents that promote osteogenesis. nih.gov The lead compound from this research, 18a , was found to exert its bone-forming effect by stimulating the BMP2/SMAD1 signaling pathway. nih.gov Treatment with this compound led to enhanced phosphorylation of SMAD1, which in turn stimulated the expression of downstream osteogenic genes like RUNX2. nih.gov

Other research has investigated the binding properties of pyrimidine derivatives to human serum albumin (HSA). nih.gov Using various spectroscopic techniques, it was determined that the selective COX-2 inhibitors L1 and L2 formed stable complexes with HSA. nih.gov

Given that the pyrimidine ring is a fundamental component of DNA and RNA, it is a logical scaffold for designing molecules that interact with nucleic acids. nih.govnih.gov These interactions can occur through various mechanisms, including intercalation between base pairs and binding within the grooves of the DNA helix. nih.gov

Studies involving cytosine-derived pyrimidines have explored their binding to calf thymus DNA (CT-DNA), using spectroscopic methods to observe the interactions between the compounds and the DNA structure. aip.org The inherent structure of pyrimidines allows them to mimic natural nucleosides, which can lead to the disruption of DNA replication and RNA transcription, a mechanism exploited by several anticancer drugs like 5-Fluorouracil. nih.gov The reactivity of pyrimidine nucleobase radicals within DNA and RNA has also been a subject of intense study, as these reactive intermediates are major products of interactions between nucleic acids and hydroxyl radicals. nih.gov

Biomedical Applications of 2-Ethoxypyrimidin-4-ol Scaffolds

The inherent structural features of the pyrimidine ring system make it a versatile starting point for designing molecules with diverse pharmacological profiles. Derivatives have been investigated for a multitude of therapeutic areas, demonstrating the broad potential of this chemical class. nih.gov

The pyrimidine scaffold is a cornerstone in the development of novel anticancer agents, primarily due to its structural similarity to the building blocks of DNA and RNA. researchgate.net This resemblance allows pyrimidine derivatives to interfere with various cellular processes crucial for cancer cell proliferation and survival.

Several strategies have been employed to develop pyrimidine-based anticancer drugs. One key area of focus is the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. For instance, certain 2,4,5-trisubstituted pyrimidine derivatives have been shown to inhibit CDK9. In other research, a novel anticancer drug incorporating the pyrimidine scaffold was identified to target microtubules, which are critical components of the cytoskeleton involved in cell division. nih.gov

Furthermore, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, with some showing efficacy against hematological cancers. mdpi.com The anticancer potential of these scaffolds is often linked to the inhibition of key enzymes like kinases, which are pivotal in both cancer and viral infections. mdpi.com Thieno[3,2-d]pyrimidines, developed through a scaffold-hopping strategy from deoxyvasicinone (B31485) alkaloids, have also demonstrated anticancer activity by targeting CDKs, leading to the inhibition of tumor cell proliferation. mdpi.com

Table 1: Examples of Pyrimidine Derivatives in Anticancer Research

Derivative Class Target/Mechanism Research Finding
Pyrimido[4,5-d]pyrimidines Anti-proliferative Showed efficacy against several hematological cancer types. mdpi.com
Thieno[3,2-d]pyrimidines Cyclin-dependent kinases (CDKs) Disrupts the cell cycle process, leading to inhibition of tumor cell proliferation. mdpi.com
2,4,5-Trisubstituted Pyrimidines CDK9 Inhibition Investigated for their potential to inhibit CDK9, a key regulator of transcription.

The pyrimidine nucleus is integral to a wide range of compounds exhibiting significant antimicrobial and antiviral properties. researchgate.netbohrium.com The versatility of this scaffold has allowed for the development of agents active against various pathogens, including bacteria, fungi, and viruses. nih.govnih.gov

In the realm of antiviral research, pyrimidine derivatives have been reported to inhibit a wide spectrum of viruses, such as influenza virus, respiratory syncytial virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov For example, certain pyrimido[4,5-d]pyrimidine derivatives featuring a cyclopropylamino group have shown notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The mechanism often involves targeting viral enzymes or processes essential for replication. Combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogues has also been shown to synergistically inhibit SARS-CoV-2 infection. nih.gov

The antimicrobial activity of pyrimidine derivatives is also well-documented. nih.govnih.govresearchgate.net Studies have shown that various substituted pyrimidin-2-ol/thiol/amine analogues exhibit good activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.govnih.govresearchgate.net For instance, some 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives have demonstrated significant activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govchemrxiv.org The presence of specific substituents, such as a nitro group on a benzylidene portion, has been noted to enhance antimicrobial activity. nih.gov

Table 2: Antimicrobial and Antiviral Activity of Pyrimidine Derivatives

Derivative Class Pathogen(s) Key Finding
Pyrimido[4,5-d]pyrimidines Human coronavirus 229E (HCoV-229E) Compounds with a cyclopropylamino group showed remarkable efficacy. mdpi.com
Pyrimidin-2-ol/thiol/amine analogues Various bacteria and fungi Exhibited significant antimicrobial activity, in some cases greater than standard drugs. nih.govnih.govresearchgate.net
3,4-dihydropyrimidine-2(1H)-ones E. coli, P. aeruginosa, S. aureus Showed significant inhibitory activity against pathogenic bacteria. nih.gov
General Pyrimidine Derivatives Influenza, RSV, Herpes, HBV, HCV, HIV A patent review highlighted broad-spectrum antiviral activities. nih.gov

Pyrimidine derivatives are recognized for their significant anti-inflammatory properties, acting through various mechanisms to modulate the inflammatory response. nih.govmdpi.comnih.govnih.gov The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators. nih.govrsc.org

A primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins (B1171923) (like PGE2) at sites of inflammation. nih.govmdpi.com Several novel pyrimidine analogues have been evaluated for their ability to inhibit the COX-2 enzyme. benthamdirect.com Certain derivatives have demonstrated high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.govnih.gov

Table 3: Research on Anti-inflammatory Pyrimidine Derivatives

Derivative Class Target/Mechanism Research Finding
General Pyrimidine Derivatives COX-2 Inhibition Derivatives showed high selectivity towards COX-2, comparable to meloxicam. mdpi.comnih.govnih.gov
4-Phenyl-6-(phenylamino)pyrimidine-2-ol Derivatives COX-2 Enzyme Docking studies reflected a good dock score compared to indomethacin; certain compounds showed potent in vivo activity. benthamdirect.com
Pyrazolo[l,5-a]pyrimidines Macrophage Polarization Promoted the shift from pro-inflammatory M1 to pro-resolving M2 immunophenotype. nih.gov

The pyrimidine scaffold is an important pharmacophore in the discovery of agents active in the central nervous system (CNS). researchgate.neteurekaselect.comnih.gov Its ability to be readily modified allows for the fine-tuning of physicochemical properties necessary for crossing the blood-brain barrier and interacting with CNS targets.

Substantial research has been conducted on pyrimidine-containing compounds for treating various CNS disorders. researchgate.neteurekaselect.comnih.gov These derivatives have been successfully designed to act on a range of neurological targets. For example, different classes of pyrimidine derivatives have been investigated as 5-HT (serotonin) receptor agonists/antagonists, adenosine (B11128) receptor agonists/antagonists, and cannabinoid receptor agonists. researchgate.neteurekaselect.comnih.gov The modulation of these receptor systems is a key strategy in the treatment of numerous neurological and psychiatric conditions.

Furthermore, the pyrimidine nucleus has been incorporated into molecules designed as anticonvulsant agents. researchgate.neteurekaselect.comnih.gov The development of novel pyrimidine-based compounds continues to be a promising area for the discovery of new treatments for a variety of CNS disorders. researchgate.neteurekaselect.comnih.govnih.gov

Table 4: Pyrimidine Derivatives in CNS Research

Derivative Class Potential CNS Application/Target Research Focus
General Pyrimidine Derivatives 5-HT Agonist/Antagonist Modulation of the serotonin (B10506) receptor system. researchgate.neteurekaselect.comnih.gov
General Pyrimidine Derivatives Adenosine Agonist/Antagonist Targeting adenosine receptors for various neurological effects. researchgate.neteurekaselect.comnih.gov
General Pyrimidine Derivatives Anticonvulsant Agents Development of novel agents to control seizures. researchgate.neteurekaselect.comnih.gov

Drug Design and Lead Optimization Strategies

The development of novel therapeutics from a lead compound, such as a this compound derivative, involves sophisticated drug design and optimization strategies. Techniques like scaffold hopping and bioisosteric replacement are crucial for enhancing potency, improving selectivity, and optimizing pharmacokinetic properties. patsnap.commdpi.com

Scaffold hopping is a computational or synthetic strategy used in drug discovery to identify structurally novel compounds that retain the biological activity of the original lead molecule. mdpi.comnih.gov This technique involves replacing the core molecular framework (the scaffold) of a known active compound with a different, often topologically distinct, scaffold. The goal is to discover new chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. researcher.life For example, a scaffold hopping strategy has been used to generate new aryl 2-amino pyrimidine analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This approach can lead to the discovery of compounds with unexpected and beneficial activity profiles. researcher.liferesearchgate.net

Bioisosteric replacement is a related and fundamental strategy in medicinal chemistry where one atom or functional group in a lead compound is replaced by another with similar physical or chemical properties. patsnap.commdpi.com The objective is to modulate the molecule's characteristics—such as size, shape, electronic distribution, and lipophilicity—to improve its therapeutic profile. mdpi.com This can lead to enhanced potency, reduced toxicity, or improved pharmacokinetics. patsnap.com For instance, heterocycles are often used as bioisosteres for phenyl rings to improve medicinal chemistry properties. nih.gov The replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance the activity of a model compound, demonstrating the potential of this strategy to open new paths in drug development. rsc.org These rational design approaches are instrumental in transforming a promising chemical scaffold into a viable drug candidate. mdpi.com

In Silico Screening and Virtual Ligand Design

In the quest for novel therapeutic agents, in silico screening and virtual ligand design have become indispensable tools in modern drug discovery, offering a rapid and cost-effective approach to identify and optimize lead compounds. For derivatives of this compound, these computational methods are employed to predict their biological activity, understand their mechanism of action at a molecular level, and guide the synthesis of more potent and selective molecules. This section delves into the application of these computational strategies in the context of pyrimidine-based compounds.

The process of in silico screening is a vital component in enhancing the efficiency of drug development, allowing researchers to sift through large databases of compounds to identify potential 'hits'. nih.gov The integration of structure-based and ligand-based techniques has been shown to improve the success rate of these screening efforts. nih.gov

Molecular Docking and Binding Affinity Studies

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target protein. This method calculates the binding energy and analyzes the interactions between the ligand and the active site residues of the protein. For pyrimidine derivatives, docking studies have been instrumental in identifying potential inhibitors for a range of biological targets.

For instance, in the development of potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of Type 2 Diabetes Mellitus, a series of ethyl 2-((1,2,3-oxadiazol-4-yl)thio)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were designed and subjected to binding affinity studies. chemmethod.comchemmethod.com Out of twenty designed molecules (M1 to M20), eighteen showed a better binding affinity than the native ligand. chemmethod.comchemmethod.com The native ligand exhibited a binding affinity of -7 Kcal/mol, forming hydrogen bonds with Arg358 and Glu206. chemmethod.com The designed compounds also showed interactions with these key residues. chemmethod.comchemmethod.com

Similarly, in the search for novel inhibitors of Cyclin-Dependent Kinases (CDK) 2, 4, and 6, which are implicated in cancer, molecular docking was used to analyze the interaction of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. nih.gov These studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors. nih.gov In another study targeting CDK4/6, thiazolo-pyridopyrimidines were evaluated in silico, and the docking scores indicated strong interactions for several compounds (4a, 4c, 4d, and 4g), which were then prioritized for synthesis and biological screening. nih.gov

The binding affinities of various pyrimidine derivatives against different targets are often compiled and compared to select the most promising candidates for further development.

Compound SeriesTarget ProteinObserved Binding Energy (kcal/mol)Reference
Ethoxy Phthalimide Pyrazole Derivatives (3a-3e)IL-17A-12.6 to -13.5 nih.gov
Ethoxy Phthalimide Pyrazole Derivatives (3a-3e)IL-18-9.6 to -10.0 nih.gov
Morpholinopyrimidine Derivatives (V4, V8)iNOS&lt; -8.0 nih.gov
Morpholinopyrimidine Derivatives (V4, V8)COX-2&lt; -10.0 nih.gov
Oxadiazole-linked Tetrahydropyrimidine Derivatives (M1-M20)DPP-IV-6.8 to -8.9 chemmethod.com

Pharmacokinetic and Druglikeness Prediction (ADMET)

Beyond just binding to the target, a potential drug molecule must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are widely used to predict these properties at an early stage of drug design, helping to filter out compounds that are likely to fail later in development.

For a series of thiazolo-pyridopyrimidines, in silico evaluation of Lipinski's rule of 5 and other physicochemical characteristics was performed to assess their druglikeness. nih.gov ADME characteristics such as Caco-2 cell permeability (QPPCaco), blood-brain barrier penetration (QPlogBB), and human oral absorption were also computationally predicted. nih.gov

The following table provides an example of predicted ADMET properties for a series of pyrimidine derivatives.

CompoundQPPCaco (nm/sec) (&lt;25 poor, &gt;500 great)QPlogBB (–3.0 to 1.2)QPPMDCK (&lt;25 poor, &gt;500 great)Human Oral Absorption (1, 2, or 3 for low, medium, or high)Reference
4a306.129-0.926437.827High nih.gov
4b958.793-0.0646764.376High nih.gov

Molecular Dynamics Simulations

To further validate the results of molecular docking and to understand the dynamic behavior of the ligand-protein complex, molecular dynamics (MD) simulations are performed. These simulations provide insights into the stability of the interactions over time. For a novel series of pyrimidine-5-carbonitrile derivatives designed as VEGFR-2 inhibitors, MD simulations revealed the stability of the most potent compound (11e) in the active site for 100 nanoseconds. rsc.org Similarly, for thiazolo-pyridopyrimidines targeting CDK4/6, molecular dynamics simulation studies showed a high level of stability for the complex formed between compound 4c and the target protein. nih.gov

Fragment-Based Drug Design (FBDD)

Fragment-based drug design is another computational approach where small molecular fragments are docked into the binding site of a target, and then grown or linked together to create a more potent lead compound. This strategy was employed in the development of a novel chemical series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as dual EGFR kinase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are used to correlate the chemical structure of compounds with their biological activity. In a study of dihydropyrimidinone derivatives as potential anticancer agents, 2D-QSAR analysis was performed to evaluate the structure-activity relationship of the synthesized compounds. nih.gov For a series of 72 CDK2/4/6 inhibitors, 3D-QSAR models were constructed and statistically validated to understand the structural requirements for potent inhibitory activity. nih.gov

The in silico approaches detailed above are crucial in the rational design and screening of this compound derivatives. By predicting binding modes, affinities, and pharmacokinetic profiles, these computational methods significantly streamline the drug discovery pipeline, allowing for the focused synthesis and testing of compounds with the highest potential for therapeutic success.

Applications of 2 Ethoxypyrimidin 4 Ol in Materials Science and Catalysis

Materials Science Research

The investigation of pyrimidine (B1678525) derivatives in materials science is driven by their inherent electronic properties, which make them suitable for a range of applications, from light-emitting devices to advanced polymers. researchgate.net The pyrimidine core's π-deficient system facilitates electron transport, a crucial characteristic for many electronic materials. osf.io The ability to modify the pyrimidine ring with various functional groups allows for the fine-tuning of these properties to meet specific performance requirements. nih.gov

Pyrimidine derivatives are increasingly recognized for their potential in the development of luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). The core principle behind their utility lies in the electron-deficient nature of the pyrimidine ring, which can be incorporated into "push-pull" molecular architectures. rsc.org In such systems, the pyrimidine unit acts as an electron-accepting (acceptor) moiety, which, when conjugated with an electron-donating (donor) group, can lead to materials with significant intramolecular charge transfer (ICT) upon photoexcitation. osf.io This ICT process is often associated with strong fluorescence, making these materials highly emissive. osf.io

The photophysical properties of pyrimidine-based fluorophores are highly sensitive to their chemical environment and substitution pattern. osf.io For instance, the introduction of different substituents can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the emission color and quantum yield. nih.gov In the case of 2-Ethoxypyrimidin-4-ol, the electron-donating ethoxy group could potentially enhance the push-pull character of a larger conjugated system, while the hydroxyl group offers a site for further functionalization to modulate the luminescent properties. Research on substituted pyrimidines has shown that careful control over the molecular structure can even lead to the generation of white light emission through protonation-induced fluorescence changes. osf.io

Table 1: Photophysical Data for Selected Pyrimidine Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦF)
Triphenylamine-substituted pyrimidine 1a3944680.65
Triphenylamine-substituted pyrimidine 1b3964710.86
9-Ethylcarbazole-substituted pyrimidine 2a3604170.61
9-Ethylcarbazole-substituted pyrimidine 2b3624160.73

This table presents data for functionally related pyrimidine derivatives to illustrate the impact of substitution on photophysical properties, as specific data for this compound is not available. Data sourced from a study on pyrimidine chromophores. osf.io

The synthesis of conjugated polymers incorporating pyrimidine units is an area of active research due to the potential for creating materials with desirable electronic and optoelectronic properties. tdl.org The inclusion of the electron-deficient pyrimidine ring into a polymer backbone can enhance electron affinity and improve electron transport capabilities, which are beneficial for applications in organic electronics. tdl.org

Side-chain engineering of pyrimidine-based polymers offers a powerful strategy for tuning their properties. By attaching electron-donating or electron-withdrawing groups to the pyrimidine core, it is possible to precisely control the polymer's energy levels and, consequently, its optical and electronic characteristics. tdl.org For a monomer like this compound, the ethoxy group would act as an electron-donating side chain, which could be used to modulate the electronic structure of a resulting polymer. The hydroxyl group provides a reactive handle for polymerization or for post-polymerization modification, allowing for the creation of cross-linked networks or the grafting of other functionalities to produce advanced composite materials with enhanced thermal or mechanical stability.

The inherent electronic characteristics of pyrimidines make them highly suitable for a variety of optoelectronic applications. Their π-deficient nature renders them effective electron acceptors, a property that is widely exploited in the design of materials for organic electronics. researchgate.net Pyrimidine-based compounds have been successfully used as active layers in devices such as organic solar cells and organic light-emitting diodes (OLEDs). researchgate.net

In the context of OLEDs, pyrimidine derivatives can function as electron-transporting materials, host materials for emissive dopants, or even as the emitters themselves. nih.gov The ability to fine-tune the emissive characteristics, thermal stability, and energy gaps by modifying the substituents on the pyrimidine ring is a key advantage. nih.gov For example, a series of green thermally activated delayed fluorescence (TADF) emitters based on 2-substituted pyrimidines demonstrated that changing the substituent allows for the optimization of their optoelectronic properties, leading to high external quantum efficiencies in OLED devices. nih.gov The presence of both an ethoxy and a hydroxyl group on this compound offers dual points for molecular engineering to tailor its properties for specific optoelectronic functions.

Catalysis Research

The pyrimidine scaffold is a versatile platform in the design of catalysts for organic synthesis. Its derivatives have been employed in both organocatalysis and as ligands in metal-catalyzed reactions, highlighting the broad applicability of this heterocyclic system. tandfonline.commdpi.com The nitrogen atoms in the pyrimidine ring can act as Lewis basic sites, coordinating to metal centers or participating in hydrogen bonding interactions, which are crucial for catalytic activity.

In the realm of organocatalysis, pyrimidine derivatives can act as catalysts for various organic transformations. For instance, dihydropyrido[2,3-d]pyrimidine derivatives have been synthesized using organocatalytic methods, demonstrating the utility of related structures in promoting chemical reactions. tandfonline.com The basic nitrogen atoms in the pyrimidine ring can activate substrates through hydrogen bonding or act as a Brønsted base.

Furthermore, pyrimidine derivatives are extensively used as ligands in metal-catalyzed reactions. The nitrogen atoms of the pyrimidine ring can chelate to a metal center, forming stable complexes that can catalyze a wide range of transformations. nih.gov The electronic properties of the pyrimidine ligand, which can be tuned by substituents, influence the reactivity and selectivity of the metal catalyst. For this compound, the hydroxyl group, upon deprotonation, can act as an anionic oxygen donor, which, in combination with one of the ring nitrogens, could form a bidentate chelating ligand for a metal catalyst. Such metal complexes of hydroxypyridinones (a related class of compounds) have been investigated for their catalytic and biological activities. nih.govnih.gov

The modular nature of the pyrimidine scaffold makes it an attractive building block for the development of novel and complex catalytic systems. The ease with which substituents can be introduced at various positions on the ring allows for the systematic tuning of the catalyst's steric and electronic properties. nih.gov This has led to the design of pyrimidine-based scaffolds for a variety of catalytic applications. nih.gov

For example, imidazopyrimidine-based ligands have been developed for the synthesis of bimetallic complexes, which can exhibit unique reactivity and selectivity compared to their monometallic counterparts. uwaterloo.ca The pyrimidine motif in these ligands enhances the electron-donating ability, leading to stronger coordination with metal centers. uwaterloo.ca The structural features of this compound, with its multiple potential coordination sites (two ring nitrogens and the hydroxyl oxygen), make it a plausible candidate for incorporation into such sophisticated ligand designs for novel catalytic systems. The development of new synthetic methods, such as iron-catalyzed modular pyrimidine synthesis, further expands the accessibility and diversity of pyrimidine derivatives available for catalyst development. acs.org

Environmental Impact and Sustainability Research of 2 Ethoxypyrimidin 4 Ol

Environmental Fate and Degradation Studies

The environmental persistence of any chemical compound is determined by its susceptibility to various degradation processes, including biodegradation and photodegradation. For pyrimidine (B1678525) derivatives, these pathways are influenced by the specific substitutions on the pyrimidine ring and the environmental conditions.

The biodegradation of pyrimidine compounds is a critical process in their environmental removal. In general, pyrimidine degradation occurs in the liver of organisms, where enzymes break down the nucleotides into simpler, non-toxic metabolites. creative-proteomics.com Unlike purine (B94841) degradation, which can lead to the accumulation of uric acid, the breakdown of pyrimidines typically results in water-soluble end products that are readily excreted. creative-proteomics.com The degradation of cytosine and uracil (B121893), for instance, involves deamination and subsequent reduction to dihydrouracil, which is further metabolized. creative-proteomics.comwikipedia.org

In the environment, microbial communities play a crucial role in the breakdown of pyrimidine-based chemicals. For example, the organophosphorus insecticide diazinon (B1670403), which contains a pyrimidine ring, is known to be biodegraded by various microbial strains. A common biodegradation pathway for diazinon involves the hydrolysis of the phosphate (B84403) ester bond, leading to the formation of 2-isopropyl-6-methyl-4-pyrimidinol (IMP), a pyrimidinol derivative. nih.govcabidigitallibrary.org While the initial degradation of diazinon can be rapid, the resulting pyrimidinol metabolite may exhibit greater persistence in the environment. nih.gov One study identified a bacterial strain capable of completely degrading 200 μM of diazinon into IMP within 6 hours, although the strain could not further degrade the IMP metabolite. nih.gov This suggests that while the initial ethoxy group of a compound like 2-Ethoxypyrimidin-4-ol might be susceptible to cleavage, the core pyrimidinol structure could be more recalcitrant to microbial degradation.

The efficiency of biodegradation can be influenced by the presence of other organic matter and the specific microbial populations present in the soil or water. Some studies have focused on the use of specific bacterial consortia to enhance the degradation of pyridine (B92270) and quinoline, which are structurally related to pyrimidines, noting the production of ammonium (B1175870) as a by-product. nih.gov

Table 1: Biodegradation of Selected Pyrimidine Derivatives

Compound Degrading Organism/System Metabolite(s) Notes
Diazinon Rhodotorula glutinis, Rhodotorula rubra 2-isopropyl-6-methyl-4-pyrimidinol (IMP) Yeasts capable of biodegrading diazinon. cabidigitallibrary.org
Diazinon Strain X1 (bacterial) 2-isopropyl-6-methyl-4-pyrimidinol (IMP) Complete degradation of diazinon to IMP in 6 hours. IMP was not further degraded by this strain. nih.gov
Pyridine & Quinoline Paracoccus sp. BW001 & Pseudomonas sp. BW003 Ammonium Efficient removal by a bacterial consortium. nih.gov

Photodegradation, or the breakdown of chemicals by light, is another significant environmental fate process for pyrimidine derivatives. The rate and mechanism of photodegradation are dependent on the wavelength of light and the presence of photosensitizing molecules in the environment. Pyrimidine derivatives can undergo direct photolysis, particularly under UVC radiation (200-290 nm), which is largely absorbed by the ozone layer and does not reach the Earth's surface in significant amounts. nih.gov However, in the presence of endogenous photosensitizers like riboflavin (B1680620) (vitamin B2), pyrimidine bases can be extensively degraded by UVA (320-400 nm) and UVB (290-320 nm) radiation, which are present in sunlight. nih.govnih.gov

The mechanism of riboflavin-sensitized photodegradation involves the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻•). nih.govcdnsciencepub.com These highly reactive species can then attack and degrade the pyrimidine ring. For instance, singlet oxygen is responsible for the degradation of uracil and thymine, while the superoxide anion also contributes to the breakdown of other nucleic acid bases. nih.gov

The photocatalytic degradation of pyrimidine derivatives using semiconductor materials like titanium dioxide (TiO₂) has also been investigated. One study on 2-isopropyl-6-methyl-4-pyrimidinol (IMP) demonstrated that it could be completely decomposed through a pseudo-first-order kinetic reaction with TiO₂ under UV-A irradiation. researchgate.net The efficiency of this process was found to be pH-dependent, with the fastest degradation occurring in mildly acidic conditions. researchgate.net This suggests that the surface charge of the photocatalyst and the ionization state of the pyrimidine derivative are important factors in the degradation process.

Ecotoxicological Implications

The ecotoxicological effects of pyrimidine derivatives are a significant concern, particularly for those used as pesticides, due to their potential to harm non-target organisms.

Pyrimidine-based herbicides and fungicides can enter aquatic and terrestrial ecosystems through spray drift, runoff, and leaching. researchgate.net Once in the environment, they can have adverse effects on a variety of organisms. The toxicity of these compounds is often assessed using standardized tests on representative species.

For aquatic ecosystems, studies have shown that pyrimidine derivatives can be toxic to freshwater species. mdpi.com For example, the fungicide pyrimethanil (B132214) has been shown to be toxic to many aquatic organisms, affecting survival, reproduction, and growth. researchgate.net The EC₅₀ (the concentration that causes an effect in 50% of the test population) for some heterocyclic compounds in freshwater species is less than 1 mg/L, placing them in the highest acute danger category. mdpi.com The toxicity of herbicides containing fluroxypyr, a pyridine derivative, to green algae has been demonstrated, with high concentrations inhibiting growth. nih.gov

In terrestrial ecosystems, the primary risk of pyrimidine herbicides is to non-target plants. epa.gov These herbicides can persist in treated plant materials, and if these materials are composted, the resulting compost can harm sensitive plants. epa.gov Some pyrimidine derivatives have also been evaluated for their insecticidal properties against agricultural pests like the cowpea aphid. researchgate.net

Table 2: Ecotoxicity of Selected Pyrimidine and Related Derivatives

Compound/Formulation Organism Endpoint Value Reference
Pyrimethanil Aquatic species Survival, reproduction, growth Toxic researchgate.net
Fluroxypyr Chlamydomonas reinhardtii (Green alga) Growth inhibition 0.75–1.00 mg·L⁻¹ nih.gov
Garlon New (Triclopyr + Fluroxypyr) Desmodesmus subspicatus (Green alga) IC₅₀ (Growth inhibition) 21.0 µg/L nih.gov
Imazethapyr Ictalurus punctatus (Channel catfish) LC₅₀ (96 h) 240 mg/L conicet.gov.ar
Imazethapyr Oncorhynchus mykiss (Rainbow trout) LC₅₀ (96 h) 344 mg/L conicet.gov.ar

Bioaccumulation refers to the process by which chemicals are taken up by an organism from the environment through all routes of exposure and accumulate to a concentration higher than that in the surrounding medium. Biotransformation is the metabolic process by which organisms modify foreign chemicals.

There is a general concern that persistent heterocyclic compounds can bioaccumulate in organisms. mdpi.com The lipophilicity (fat-solubility) of a compound, often indicated by its octanol-water partition coefficient (Kow), is a key factor in its potential to bioaccumulate. Long-chain alkyl modifications to a pyrimidine ring, for example, increase its lipophilicity and its ability to interact with cell membranes. ontosight.ai

Biotransformation of pyrimidine derivatives in organisms is a detoxification mechanism. As mentioned in the biodegradation section, the liver is a primary site for the metabolism of pyrimidines. creative-proteomics.com In some fungi, such as Cunninghamella elegans, the metabolism of diazinon has been shown to be mediated by cytochrome P450 enzymes, which are involved in oxidation and hydrolysis reactions. researchgate.net

Life Cycle Assessment (LCA) in Chemical Research

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. For chemical compounds like this compound, an LCA would consider the environmental burdens associated with its synthesis, use, and disposal.

While a specific LCA for this compound is not available, the principles of green chemistry are being increasingly applied to the synthesis of pyrimidine derivatives to reduce their environmental footprint. nih.govrasayanjournal.co.inbenthamdirect.com Traditional methods for synthesizing pyrimidines often involve hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry approaches focus on the use of safer solvents, catalysts, and more efficient reaction pathways, such as multicomponent reactions, to increase yields and minimize waste. nih.govrasayanjournal.co.insci-hub.se For example, the use of greener and recyclable catalysts like choline (B1196258) hydroxide (B78521) has been reported for the synthesis of substituted pyrimidines. rsc.org

Assessment of Synthetic Routes for Environmental Footprint

The synthesis of pyrimidine derivatives, including this compound, can be accomplished through various chemical pathways, each with a distinct environmental footprint. benthamdirect.com Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, while modern approaches increasingly incorporate principles of green chemistry to enhance sustainability. alliedacademies.org The environmental impact of a synthetic route is evaluated based on several metrics, including atom economy, energy consumption, toxicity of reagents and solvents, and the nature and volume of waste generated. deskera.com

Conventional pyrimidine syntheses, such as the Principal Synthesis, often involve the condensation of a β-dicarbonyl compound with a urea (B33335) or amidine derivative. While effective, these methods can suffer from low atom economy, the use of hazardous reagents, and the production of significant waste streams.

Below is a comparative analysis of potential synthetic approaches for pyrimidine derivatives like this compound, highlighting key environmental and sustainability parameters.

Interactive Data Table: Comparative Analysis of Synthetic Routes for Pyrimidine Derivatives

ParameterConventional Synthesis (e.g., Principal Synthesis)Green Catalytic Synthesis (e.g., Multicomponent Reaction)
Starting Materials β-Dicarbonyl compounds, Ureas/AmidinesAlcohols, Amidines, Ammonia organic-chemistry.orgacs.org
Catalyst Often requires stoichiometric strong acids or basesTransition metal complexes (e.g., Iridium, Nickel) organic-chemistry.orgacs.org
Solvents Often volatile organic compounds (VOCs)Greener solvents (e.g., 1,4-dioxane), or solvent-free conditions benthamdirect.comacs.org
Atom Economy Moderate to LowHigh benthamdirect.com
Byproducts Stoichiometric salts, organic wasteWater, Hydrogen gas sci-hub.seacs.org
Energy Consumption Often requires high temperatures and prolonged reaction timesMilder conditions, potentially enhanced by microwaves or ultrasound benthamdirect.comalliedacademies.org
Environmental Hazard Use and disposal of hazardous reagents and solvents alliedacademies.orgReduced hazard profile with more benign materials and less waste benthamdirect.comdeskera.com

Mitigation Strategies for Research-Related Environmental Impact

The environmental impact of chemical research extends beyond the synthesis process itself, encompassing all laboratory operations. rsc.org Implementing mitigation strategies is crucial for fostering a sustainable research environment when working with compounds like this compound. deskera.comrsc.org These strategies align with the principles of green chemistry and aim to minimize pollution, conserve resources, and reduce energy consumption. alliedacademies.org

Key mitigation strategies include:

Solvent Management: Solvents are a major contributor to chemical waste in research laboratories. Mitigation involves substituting hazardous solvents with safer, greener alternatives whenever possible. alliedacademies.orgdeskera.com Implementing solvent recycling and recovery systems can also significantly reduce waste volume and the need for new solvent purchases.

Energy Efficiency: Chemical laboratories are energy-intensive environments. rsc.org Simple measures such as switching to energy-efficient equipment, properly maintaining heating and cooling systems, and powering down instruments when not in use can lead to substantial energy savings. libretexts.org Transitioning to renewable energy sources for laboratory power is a pivotal long-term strategy. rsc.org

Waste Reduction and Management: Adhering to the principles of green chemistry, such as maximizing atom economy in reaction design, directly reduces waste at the source. benthamdirect.comalliedacademies.org For unavoidable waste, proper segregation and disposal are critical to prevent environmental contamination. deskera.com Implementing microscale experiments can also minimize the quantities of reagents used and waste generated.

Adoption of Green Technologies: Embracing technologies such as flow chemistry, microwave synthesis, and ultrasonic agitation can lead to more efficient reactions with higher yields, reduced reaction times, and lower energy consumption compared to conventional methods. benthamdirect.com

By systematically assessing the environmental footprint of synthetic routes and actively implementing mitigation strategies in the laboratory, the chemical research community can significantly reduce the environmental impact associated with compounds like this compound.

Emerging Research Directions and Future Perspectives for 2 Ethoxypyrimidin 4 Ol

The scientific journey of 2-Ethoxypyrimidin-4-ol is entering a new phase, driven by technological advancements and a growing emphasis on sustainable and collaborative research. Future investigations are poised to unlock the full potential of this pyrimidine (B1678525) derivative, moving beyond its current applications into novel and sophisticated domains. The emerging research directions are characterized by the integration of cutting-edge technologies, interdisciplinary approaches, and a deeper exploration of its chemical and biological capabilities.

Q & A

Q. What are the key steps in synthesizing 2-Ethoxypyrimidin-4-ol?

  • Methodological Answer : A typical synthesis involves reacting 4-chloro-6-(4-methoxyphenoxy)pyrimidine with 2-methylaminoethanol in anhydrous ethanol under argon, followed by 24-hour reflux. Post-reaction, the mixture is cooled, neutralized with ammonia, and extracted with ethyl acetate. Purification via column chromatography (n-pentane:ethyl acetate = 2:3) yields the compound as a colorless oil .

Q. How is the purity and structural integrity of this compound confirmed?

  • Methodological Answer : Techniques include thin-layer chromatography (TLC) for preliminary purity assessment (e.g., Rf = 0.12 in n-pentane:ethyl acetate) and advanced methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation. Recrystallization from methanol may further enhance purity .

Q. What solvents and conditions are critical for its synthesis?

  • Methodological Answer : Anhydrous ethanol under inert argon atmosphere is essential to prevent hydrolysis or oxidation. Reflux temperatures (~78°C for ethanol) and prolonged reaction times (24 hours) ensure complete substitution of the chloro group with the ethoxy moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

  • Methodological Answer : Variables include adjusting molar ratios (e.g., 3.0 equivalents of 2-methylaminoethanol to drive substitution), solvent polarity, and reaction duration. For example, extending reflux time to 25 hours (as seen in analogous pyrimidine syntheses) may improve yields, though side-product formation must be monitored via TLC .

Q. How do substituents like ethoxy or amino groups influence the compound’s reactivity?

  • Methodological Answer : The ethoxy group enhances electron density in the pyrimidine ring, facilitating electrophilic substitutions. Amino groups (in related derivatives) increase hydrogen-bonding capacity, affecting interactions with biological targets. Computational modeling (e.g., DFT) can predict substituent effects on reactivity .

Q. What strategies resolve contradictions in reported synthesis protocols (e.g., varying reflux times)?

  • Methodological Answer : Iterative analysis—varying one parameter at a time (solvent, temperature, catalyst)—helps identify optimal conditions. Control experiments comparing 24-hour vs. 25-hour reflux (as in ) can isolate time-dependent yield variations. Cross-referencing purity data (TLC, NMR) ensures reproducibility .

Q. How can protective group strategies prevent undesired side reactions during functionalization?

  • Methodological Answer : For example, benzyloxy or tert-butyldimethylsilyl (TBS) groups can protect hydroxyl moieties during alkylation or acylation. Deprotection via hydrogenolysis (for benzyl) or fluoride-based cleavage (for TBS) restores functionality while maintaining selectivity .

Q. What advanced characterization techniques validate complex derivatives of this compound?

  • Methodological Answer : High-resolution MS (HRMS) and X-ray crystallography resolve ambiguities in regiochemistry. Dynamic NMR experiments (e.g., variable-temperature studies) can assess conformational flexibility in solution .

Q. How to design biological assays to study its enzyme inhibition potential?

  • Methodological Answer : Use fluorescence-based assays (e.g., Förster resonance energy transfer) with purified enzymes (e.g., kinases) and ATP analogs. Dose-response curves (IC50 values) quantify inhibitory potency. Molecular docking studies correlate substituent effects with binding affinity .

Q. What methodologies address stability challenges in biological testing (e.g., hydrolysis in aqueous media)?

  • Methodological Answer :
    Buffered solutions at controlled pH (e.g., phosphate buffer, pH 7.4) minimize degradation. Lyophilization improves storage stability. LC-MS monitoring during incubation identifies degradation products, guiding structural modifications to enhance stability .

Notes on Evidence Utilization

  • Synthesis protocols and analytical methods are derived from peer-reviewed dissertations () and pyrimidine derivative studies ().
  • Contradiction resolution () and biological assay design () are grounded in methodological frameworks rather than commercial data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.